molecular formula C9H13ClN2O B146318 2-Ethoxybenzamidine hydrochloride CAS No. 18637-00-8

2-Ethoxybenzamidine hydrochloride

Cat. No. B146318
CAS RN: 18637-00-8
M. Wt: 200.66 g/mol
InChI Key: NGMHLSBQVIXGNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitrogen nucleophiles with 2-ethoxy-(4H)-3,1-benzoxazin-4-one, which can lead to the formation of various quinazoline and quinazolinone derivatives . These reactions often proceed through the formation of an amidine salt as an intermediate. The solvent used in these reactions can significantly affect the outcome, which is an important consideration for the synthesis of 2-ethoxybenzamidine hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-ethoxybenzamidine hydrochloride has been analyzed using high-resolution X-ray powder diffraction. For instance, 2-ethoxybenzamide forms hydrogen-bonded dimers that are further linked into ribbon-like packing motifs, extending along the c-axis with a T-shaped herringbone pattern . This information suggests that 2-ethoxybenzamidine hydrochloride may also exhibit interesting structural features due to hydrogen bonding.

Chemical Reactions Analysis

The chemical behavior of related compounds, such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate, involves the formation of hydrogen-bonded pairs of cations and anions, with the ions further associating into chains along the crystal lattice . This indicates that 2-ethoxybenzamidine hydrochloride could participate in similar hydrogen bonding interactions, which could influence its reactivity and crystal structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-ethoxybenzamidine hydrochloride are not directly discussed, the properties of related compounds can be inferred. For example, the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles to form 2-hydroxybenzamidines suggests that 2-ethoxybenzamidine hydrochloride might also be amenable to reductive transformations . The presence of an ethoxy group and the amidine moiety in the molecule would influence its solubility, boiling point, melting point, and other physical properties.

Scientific Research Applications

  • Pharmacological Studies and Physical Properties

    • Acetylation of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine significantly enhances its antiarrhythmic activity. Reynaud et al. (1992) investigated the preparation, structure, and properties of this compound, along with pharmacological studies, highlighting its potential in cardiovascular research (Reynaud et al., 1992).
  • Chemical Studies and Synthesis

    • The study by El-Hashash et al. (2011) explores the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one, a related compound, towards various nucleophiles. This research is crucial for understanding the chemical properties and potential applications in synthesizing novel quinazoline and quinazolinone derivatives with antimicrobial activity (El-Hashash et al., 2011).
  • Dopamine Receptor Imaging

    • The development of imaging agents for central nervous system (CNS) D-2 dopamine receptors has been a significant area of study. Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including compounds structurally related to 2-ethoxybenzamidine, demonstrating their potential as imaging agents for dopamine receptors (Murphy et al., 1990).
  • Melanin Synthesis in Melanoma Cells

    • Sato et al. (2016) found that 2-ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells, indicating potential applications in dermatological research. This study sheds light on the mechanisms of melanin synthesis regulation and possible therapeutic applications (Sato et al., 2016).
  • Application in Iron(III) Determination

    • The work by Mohabey et al. (1980) discusses the use of N-hydroxy-N-phenyl-N′-(2-methyl)phenylbenzamidine hydrochloride in the spectrophotometric determination of iron(III). This highlights the compound's utility in analytical chemistry, particularly in metal ion detection and quantification (Mohabey et al., 1980).

Safety And Hazards

Users should avoid contact with skin and eyes when handling 2-Ethoxybenzamidine hydrochloride . Formation of dust and aerosols should be avoided . It’s recommended to obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-ethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMHLSBQVIXGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486481
Record name 2-Ethoxybenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzamidine hydrochloride

CAS RN

18637-00-8
Record name 2-Ethoxybenzamidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18637-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzimidamide hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybenzenecarboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Pander, R Bulmer, R Martinscroft… - Inorganic …, 2018 - ACS Publications
… To an ice-cold, stirred suspension of 2-ethoxybenzamidine hydrochloride (10 g, 50 mmol) in ethanol (50 mL), hydrazine hydrate (2.5 g, 50 mmol) was added. The mixture was stirred at …
Number of citations: 29 pubs.acs.org
T Olszewska, EP Gajewska, MJ Milewska - Tetrahedron, 2013 - Elsevier
… 2-Ethoxybenzamidine hydrochloride 6 was prepared from ethyl 2-ethoxybenzimidate hydrochloride and NH 3 /methanol. Crude product was purified by crystallization (methanol/ethyl …
Number of citations: 7 www.sciencedirect.com
VV Reddy, MV Naga Brahmeswara Rao… - Synthetic …, 2012 - Taylor & Francis
… A mixture of 2-ethoxybenzamidine hydrochloride (25 g, 0.12 mol) and hydrazine hydrate (8.33 g, 0.16 mol) in methanol (100 mL) was stirred for 90 min at 28 C. Compound 17 was …
Number of citations: 7 www.tandfonline.com

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